Home > Products > Screening Compounds P43955 > 4'-Hydroxycelecoxib
4'-Hydroxycelecoxib - 170571-00-3

4'-Hydroxycelecoxib

Catalog Number: EVT-339717
CAS Number: 170571-00-3
Molecular Formula: C17H14F3N3O3S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 4'-Hydroxycelecoxib has been the subject of various studies due to its potential biological effects. While the provided data does not directly mention 4'-Hydroxycelecoxib, it does include information on structurally related compounds such as 4-Hydroxynonenal and 4-Hydroxytamoxifen, which can offer insights into the behavior of hydroxylated compounds in biological systems. These studies explore the impact of these compounds on cellular processes, including cell cycle progression, electrical activity in cells, and the generation of free radicals.

Applications in Various Fields

The studies on related hydroxylated compounds provide a basis for understanding the potential applications of 4'-Hydroxycelecoxib in various fields. For instance, the ability to modulate cell cycle proteins could be relevant in cancer research, where controlling the proliferation of malignant cells is a primary goal1. The impact on ion channels and electrical activity in cells could have implications for diabetes treatment, as the regulation of insulin release is crucial for managing blood glucose levels2. Lastly, the generation of free radicals and the associated DNA damage could be significant in understanding the carcinogenic risks of drugs and their metabolites, as well as in the development of antioxidants to mitigate these effects3.

Celecoxib

1. Compound Description: Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It is primarily metabolized by cytochrome P450 2C9 (CYP2C9) in the liver to form metabolites such as 4'-hydroxycelecoxib and carboxycelecoxib [, , ]. Celecoxib is used to treat pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Hydroxy-celecoxib

1. Compound Description: Hydroxy-celecoxib is a primary metabolite of celecoxib, formed through oxidation by CYP2C9 in the liver [, , ]. It exhibits reduced concentration in individuals carrying CYP2C9*3 allele, indicating the influence of genetic polymorphisms on celecoxib metabolism [].

2. Relevance: Hydroxy-celecoxib is likely a less specific term encompassing various hydroxylated metabolites of celecoxib, including 4'-hydroxycelecoxib. The studies likely refer to the entire pool of hydroxylated metabolites without explicitly distinguishing 4'-hydroxycelecoxib [].

Carboxy-celecoxib

1. Compound Description: Carboxy-celecoxib is another primary metabolite of celecoxib, alongside hydroxy-celecoxib []. Similar to hydroxy-celecoxib, its concentration is also influenced by the CYP2C9*3 allele [].

6'-β-Hydroxy Lovastatin

1. Compound Description: 6'-β-Hydroxy lovastatin is the primary metabolite of lovastatin, a HMG-CoA reductase inhibitor []. Its formation is inhibited by celecoxib at high concentrations, indicating potential drug-drug interactions [].

Sulfuretin

1. Compound Description: Sulfuretin is a flavonoid with potential anti-inflammatory properties []. It exhibits high binding affinity to IL-6, a pro-inflammatory cytokine [].

(-)-Catechin

1. Compound Description: (-)-Catechin, like sulfuretin, is a flavonoid with potential anti-inflammatory activity []. It also shows strong binding affinity to IL-6 [].

4'-Hydroxy-7-methoxyflavanone and 7,2'-Dihydroxy-6,8-dimethyl-4',5'-methylenedioxyflavan

1. Compound Description: These two flavonoids demonstrate stable binding to IL-1β, another pro-inflammatory cytokine [].

Salicylic acid analogs of celecoxib

1. Compound Description: These are a series of synthetic compounds where the phenylsulfonamide moiety in celecoxib is replaced with a salicylic acid moiety []. Some of these analogs, particularly 5-substituted-2-hydroxy-benzoic acid analogs, exhibited inhibitory activities on both COX-1 and COX-2 enzymes [].

p-Nitrophenyl Hydrazones

1. Compound Description: These compounds, particularly compounds 3, 6, 8, 11, 13, 14, 16, and 17, demonstrated potential as multi-target inhibitors of COX-2, 5-LOX, and H+/K+ ATPase []. While they showed promising anti-inflammatory profiles, these compounds were less selective towards COX-2 compared to celecoxib [].

ABT-963 [2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one]

1. Compound Description: ABT-963 is a highly potent and selective COX-2 inhibitor, showing a better safety profile in animal studies compared to celecoxib and rofecoxib [, , ]. It demonstrated high oral anti-inflammatory potency and reduced bone loss and soft tissue destruction in a rat adjuvant arthritis model [, ].

Source and Classification

4'-Hydroxycelecoxib is synthesized from celecoxib, which is derived from the chemical family of sulfonamides. The compound belongs to the broader category of non-steroidal anti-inflammatory drugs and is particularly noted for its potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders. Its classification as a cyclooxygenase-2 inhibitor highlights its role in modulating inflammatory pathways in the body.

Synthesis Analysis

The synthesis of 4'-Hydroxycelecoxib can be achieved through various methods, primarily involving the hydroxylation of celecoxib. One common approach includes:

  1. Starting Material: Celecoxib serves as the precursor.
  2. Reagents: Hydroxylating agents such as potassium permanganate or hydrogen peroxide may be utilized.
  3. Conditions: The reaction typically occurs under acidic or basic conditions, with temperature control to optimize yield.
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired hydroxy derivative.

A detailed example from literature outlines that celecoxib can be treated with oxidizing agents to introduce a hydroxyl group at the para position relative to the sulfonamide moiety, resulting in 4'-Hydroxycelecoxib with high yields .

Molecular Structure Analysis

The molecular structure of 4'-Hydroxycelecoxib can be described by its chemical formula, which is C17H16N2O3SC_{17}H_{16}N_2O_3S. Key features include:

  • Functional Groups: The compound contains a sulfonamide group, a phenyl ring, and a hydroxyl group at the para position.
  • Bonding: The presence of various functional groups leads to significant intramolecular interactions that influence its pharmacological properties.
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, revealing how it interacts with biological targets.

Nuclear Magnetic Resonance (NMR) data typically indicate distinct peaks corresponding to protons on aromatic rings and functional groups, aiding in confirming the compound's identity .

Chemical Reactions Analysis

4'-Hydroxycelecoxib participates in several chemical reactions relevant to its pharmacological activity:

  1. Prostaglandin Synthesis Inhibition: As a cyclooxygenase-2 inhibitor, it competes with arachidonic acid for binding to the enzyme, thereby reducing prostaglandin synthesis.
  2. Metabolic Pathways: It undergoes further metabolic transformations in the liver, primarily through oxidation and conjugation processes leading to various metabolites .
  3. Reactivity: The hydroxyl group can participate in hydrogen bonding and other interactions that enhance its bioactivity.

These reactions are critical for understanding how 4'-Hydroxycelecoxib exerts its effects within biological systems.

Mechanism of Action

The mechanism of action for 4'-Hydroxycelecoxib involves selective inhibition of cyclooxygenase-2 enzymes. This process includes:

  • Enzyme Binding: The compound binds specifically to cyclooxygenase-2, preventing it from converting arachidonic acid into prostaglandins.
  • Reduced Inflammation: By inhibiting prostaglandin synthesis, 4'-Hydroxycelecoxib effectively reduces inflammation and pain associated with various conditions.
  • Pharmacokinetics: Following oral administration, it exhibits rapid absorption and peak plasma concentration within hours, with metabolic conversion primarily mediated by cytochrome P450 enzymes .

This selective inhibition is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Hydroxycelecoxib include:

  • Molecular Weight: Approximately 324.38 g/mol.
  • Melting Point: Typically ranges around 130–135 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating the compound into therapeutic preparations .

Applications

4'-Hydroxycelecoxib has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new anti-inflammatory drugs with improved safety profiles.
  2. Research Tool: Used in studies investigating the role of cyclooxygenase enzymes in inflammation and pain pathways.
  3. Potential Therapeutic Uses: Ongoing research explores its efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and cancer-related pain.

The exploration of this compound continues to reveal potential benefits beyond those originally attributed to celecoxib, making it a subject of interest in medicinal chemistry and pharmacology .

Introduction to 4'-Hydroxycelecoxib

Chemical Identity and Structural Relationship to Celecoxib

4'-Hydroxycelecoxib (systematic name: 4'-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is a primary oxidative metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). Structurally, it differs from celecoxib by a single hydroxyl group (-OH) attached to the para-position of the 4-methylphenyl ring (designated as the 4' position) [5] [7]. This modification replaces the methyl group’s hydrogen atom with a hydroxyl moiety, significantly altering the molecule's polarity while preserving the core pharmacophore consisting of:

  • A central pyrazole ring with a trifluoromethyl substituent at the 3-position
  • A benzenesulfonamide group at the 1-position (essential for COX-2 binding)
  • The modified 4-methylhydroxyphenyl moiety at the 5-position [5] [7]

Table 1: Structural Comparison of Celecoxib and 4'-Hydroxycelecoxib

PropertyCelecoxib4'-Hydroxycelecoxib
IUPAC Name4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide4'-[5-(4-Hydroxymethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Molecular FormulaC₁₇H₁₄F₃N₃O₂SC₁₇H₁₄F₃N₃O₃S
Critical ModificationMethyl group (-CH₃) on phenyl ringHydroxyl group (-OH) on phenyl ring
PolarityLipophilicIncreased hydrophilicity

The hydroxylation reduces lipophilicity (log P decreases by ~1.5 units), enhancing aqueous solubility and influencing distribution characteristics. X-ray crystallography studies confirm that this modification does not alter the planar conformation of the biphenyl system but disrupts hydrophobic interactions critical for celecoxib’s binding to COX-2’s active site [5] [7].

Role as a Primary Metabolite of Celecoxib in Pharmacokinetic Pathways

4'-Hydroxycelecoxib (also designated M3 or hydroxycelecoxib) is the initial and obligatory metabolite in celecoxib’s primary oxidative pathway. This biotransformation occurs via a two-step enzymatic process:

  • Initial Hydroxylation: Catalyzed predominantly by hepatic cytochrome P450 2C9 (CYP2C9), which oxidizes the 4-methyl group of celecoxib to a hydroxymethyl derivative, forming 4'-Hydroxycelecoxib [2] [6].
  • Further Oxidation: Mediated by cytosolic alcohol dehydrogenases (ADH1 and ADH2), which convert 4'-Hydroxycelecoxib to carboxycelecoxib (M2, carboxylic acid derivative) [6].

Table 2: Key Enzymes in 4'-Hydroxycelecoxib Formation and Metabolism

EnzymeReaction CatalyzedGenetic Polymorphism ImpactKinetic Parameters (Human Liver)
CYP2C9Celecoxib → 4'-HydroxycelecoxibCYP2C93 allele reduces intrinsic clearance by 68% [6]Km: 7 μM; Vmax: 2.1 nmol/min/mg
ADH1/ADH24'-Hydroxycelecoxib → CarboxycelecoxibMinimal polymorphism influenceADH2 Km: 10 μM; ADH1 Km: 42 μM

Genetic polymorphisms critically influence this pathway. Individuals homozygous for CYP2C93 alleles exhibit 68% lower intrinsic clearance of celecoxib to 4'-Hydroxycelecoxib compared to CYP2C91 wild-types, leading to 2–5-fold higher systemic celecoxib exposure [2] [6]. In vitro studies using human liver microsomes demonstrate a 2-fold reduction in hydroxycelecoxib formation in CYP2C91/3 samples versus *CYP2C91/*1 at therapeutic celecoxib concentrations (1–20 μM) [6].

Distribution studies in rats reveal preferential partitioning of 4'-Hydroxycelecoxib into blood cells over plasma, with blood-to-plasma concentration ratios >2, attributed to intracellular binding components [5]. This compartmentalization necessitates whole-blood analysis for accurate pharmacokinetic assessment.

Significance in COX-2 Inhibition and NSAID Metabolism Research

Despite being pharmacologically inactive against COX-1 and COX-2 [5] [2], 4'-Hydroxycelecoxib holds substantial research significance:

  • Metabolic Biomarker: As the direct precursor to carboxycelecoxib (the dominant circulating metabolite in humans), its quantification provides insights into real-time CYP2C9 activity. Clinical studies utilize its plasma/blood ratios to phenotype CYP2C9 metabolic status, particularly relevant for celecoxib dose optimization in polymorphic populations [2] [6].

  • Structural Probe: Comparative studies with celecoxib and its analogs demonstrate that modifications at the 4'-position (methyl → hydroxyl) abolish COX-2 inhibitory activity by disrupting van der Waals interactions with COX-2’s hydrophobic pocket (Val523, Ala527, Leu352). This confirms the 4-methyl group’s critical role in celecoxib’s binding efficacy [7] [2].

  • Model Substrate for ADH Kinetics: Its oxidation by ADH isoforms provides a prototype for studying cytosolic phase I metabolism of NSAIDs. Kinetic analyses show ADH2 has higher affinity (Km = 10 μM) than ADH1 (Km = 42 μM) for 4'-Hydroxycelecoxib, explaining interindividual variability in carboxycelecoxib formation [6].

  • Pharmacogenomic Model: The CYP2C9-dependent generation of 4'-Hydroxycelecoxib serves as a paradigm for studying how genetic polymorphisms influence NSAID metabolism and toxicity. Population pharmacokinetic models incorporate its formation rates to predict celecoxib exposure in diverse genotypes [2] [6].

Figure: Celecoxib Metabolic Pathway Highlighting 4'-Hydroxycelecoxib

Celecoxib  (CYP2C9-mediated hydroxylation)  ↓  4'-Hydroxycelecoxib  (ADH1/ADH2-mediated oxidation)  ↓  Carboxycelecoxib → Glucuronidation → Biliary Excretion  

This metabolite’s inertness toward COX enzymes underscores that celecoxib’s therapeutic and adverse effects derive solely from the parent drug, not this primary metabolite [1] [5]. Research continues to explore its potential as a biomarker for predicting celecoxib-related cardiovascular and gastrointestinal risks in pharmacogenomic contexts [2] [6].

Properties

CAS Number

170571-00-3

Product Name

4'-Hydroxycelecoxib

IUPAC Name

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C17H14F3N3O3S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)

InChI Key

ICRSYPPLGADZKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Synonyms

4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide; _x000B_

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.